molecular formula C23H17ClN2O4 B2493710 3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887872-02-8

3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2493710
CAS No.: 887872-02-8
M. Wt: 420.85
InChI Key: HWEIGZKNRFPGNA-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative intended for research use only. This compound is of significant interest in pharmacological research, particularly in the field of neuroscience, due to the well-documented biological activities of its structural analogs. Compounds based on the benzofuran-2-carboxamide scaffold have demonstrated potent neuroprotective properties in experimental models. Specifically, related molecules have shown efficacy in protecting rat cortical neuronal cells from NMDA-induced excitotoxic damage, a pivotal mechanism in the neuronal cell death associated with stroke, traumatic brain injury, and neurodegenerative disorders . The neuroprotective effect of some leading benzofuran compounds has been reported to be comparable to that of memantine, a well-known NMDA receptor antagonist . Furthermore, such derivatives have exhibited appreciable antioxidant activity , including the ability to scavenge free radicals like DPPH and inhibit lipid peroxidation in rat brain homogenates, which is another critical pathway in neurodegenerative disease pathology . Beyond neuroscience, the benzofuran core is a recognized privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of therapeutic potential . The pyrazole moiety, often investigated alongside benzofuran, is a key component in many kinase inhibitors, which are crucial therapeutic targets for cancer, inflammatory, and degenerative diseases . Researchers can utilize this compound to explore its potential mechanism of action, which may involve kinase inhibition or other pathways, contributing to the development of novel therapeutic agents.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-17-12-10-16(11-13-17)25-23(28)21-20(18-4-2-3-5-19(18)30-21)26-22(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEIGZKNRFPGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound characterized by its unique structural features, which include a benzofuran core and specific substituents that potentially contribute to its biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with related compounds.

Structural Overview

The compound's structure can be described as follows:

  • Benzofuran Core : A fused bicyclic structure that provides a stable framework for biological interactions.
  • Chlorobenzamido Group : This substituent may enhance lipophilicity and influence binding interactions with biological targets.
  • Methoxyphenyl Group : Known to improve solubility and may play a role in receptor affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with their active sites, particularly through the chlorobenzamido group.
  • Receptor Binding : The methoxyphenyl group can facilitate hydrophobic interactions, enhancing the compound's binding affinity to receptors involved in cellular signaling pathways.
  • Cellular Uptake : The lipophilic nature of the compound may promote its absorption into cells, allowing it to exert its effects more efficiently.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (HepG2), and cervical (HeLa) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.
  • Mechanistic Insights : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

  • Cytokine Inhibition : Studies have reported a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures treated with the compound.
  • Animal Models : In vivo experiments using rodent models of inflammation have demonstrated decreased swelling and pain responses upon administration of the compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key features and activities:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compoundBenzofuran core, chlorobenzamido groupAnticancer, anti-inflammatory10 - 30
3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamideBenzofuran core, bromobenzamido groupAntimicrobial, anticancer15 - 40
N-(4-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamideBenzofuran core, naphthalene amido groupModerate anticancer activity20 - 50

Case Studies

  • In Vitro Study on MCF7 Cells :
    • Researchers evaluated the cytotoxic effects of the compound on MCF7 breast cancer cells. Results indicated that treatment led to significant cell death after 48 hours, with an IC50 value determined at approximately 15 µM. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.
  • In Vivo Anti-inflammatory Model :
    • A study assessed the anti-inflammatory potential of the compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.

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